molecular formula C25H22N4O2S2 B2576290 3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 315695-14-8

3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2576290
CAS No.: 315695-14-8
M. Wt: 474.6
InChI Key: UNHIOUMKPPUZLB-UHFFFAOYSA-N
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Description

3-[3-({3-amino-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-5-yl}sulfanyl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles

Research has explored the synthesis of heterocyclic compounds through radical cyclization and other methods, highlighting the versatility of related compounds in creating complex structures. For instance, pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones have been synthesized from related precursors, showcasing the potential for creating diverse molecular architectures with potential biological activities (Majumdar & Mukhopadhyay, 2003). Additionally, a study on the synthesis and spectral characterization of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives highlights the synthetic versatility and potential for further pharmacological investigation of these compounds (Zaki, Radwan, & El-Dean, 2017).

Chemosensor Development

Compounds within this chemical family have been investigated for their potential as chemosensors. New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized, demonstrating high chemosensor selectivity in the determination of anions. This suggests their utility in detecting specific chemicals or ions, indicating their significance in analytical chemistry and environmental monitoring (Tolpygin et al., 2012).

Pharmacological Activity Exploration

The exploration of pharmacological activities of derivatives is a key area of research. For example, a multifunctional selective "turn-on" fluorescent chemosensor for the detection of Group IIIA ions (Al3+, Ga3+, and In3+) based on naphthalimide and julolidine moieties indicates potential applications in bioimaging and metal ion detection in biological systems (Jang et al., 2018). Another study focuses on the synthesis of a highly sensitive fluorescent probe for the fast recognition of DTT and its application in one- and two-photon imaging, highlighting the compound's utility in biological research and imaging technologies (Sun et al., 2018).

Mechanism of Action

    Target of action

    The primary targets of “2-[3-[(4-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” would be identified through biochemical assays and molecular docking studies. These targets could be proteins, enzymes, or receptors that the compound binds to exert its effects.

    Mode of action

    This would involve a detailed study of how “2-[3-[(4-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” interacts with its targets at the molecular level. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway.

    Pharmacokinetics

    This would involve studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[3-[(4-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione”. This includes how the compound is absorbed into the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted.

    Action environment

    This would involve studying how environmental factors such as pH, temperature, and the presence of other molecules influence the action, efficacy, and stability of “2-[3-[(4-Amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione”.

Properties

IUPAC Name

2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c26-21-20-15-8-1-2-11-18(15)33-22(20)28-25(27-21)32-13-5-12-29-23(30)16-9-3-6-14-7-4-10-17(19(14)16)24(29)31/h3-4,6-7,9-10H,1-2,5,8,11-13H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHIOUMKPPUZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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